s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-
Overview
Description
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a thione group at the 3-position The presence of the methyl group at the 8-position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methyl group at the 8-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives at the 8-position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation. Additionally, the compound’s ability to form reactive intermediates can contribute to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor and anticancer agent.
[1,2,4]Triazolo[4,3-a]pyridine: Similar structure but lacks the thione group, which can affect its reactivity and biological activity
Uniqueness
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The methyl group at the 8-position also contributes to its unique properties compared to other triazolopyridine derivatives .
Properties
IUPAC Name |
8-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHHPBMOYURQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NNC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970604 | |
Record name | 8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-58-5 | |
Record name | MLS002693694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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